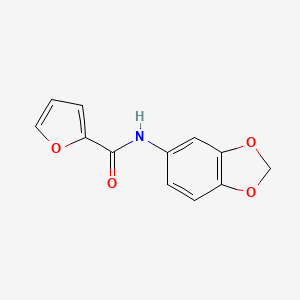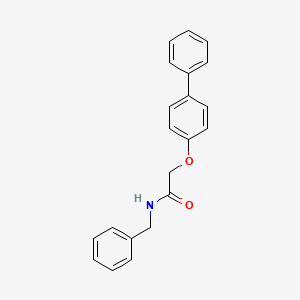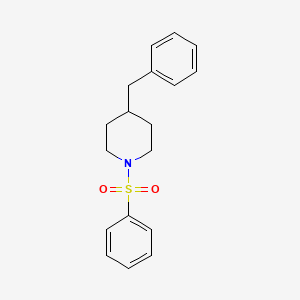![molecular formula C15H25N3O3S B5504181 ((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. Techniques such as ring opening followed by ring closure reactions, enamine alkylation, and dehydrating condensation reactions are commonly employed. For instance, Halim and Ibrahim (2022) demonstrated the synthesis of a novel compound through ring opening and closure reactions, emphasizing the importance of careful selection of starting materials and reaction conditions in achieving desired products (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using spectroscopic methods such as NMR, MS, and X-ray crystallography. For example, Feng (2011) utilized 1H NMR, MS, and X-ray single crystal diffraction to confirm the structure of a synthesized compound, highlighting the critical role of these techniques in verifying the arrangement of atoms within a molecule (Feng, 2011).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Compounds with similar backbones to the subject compound have been shown to undergo self-condensation, oxidation, and other reactions under specific conditions. For example, Torosyan et al. (2018) described self-condensation reactions of N-substituted methanols, which could be relevant to understanding the reactivity of the subject compound (Torosyan et al., 2018).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. Studies like the one conducted by Zhu et al. (2009) on pyrrolopyridine derivatives provide insight into how structural elements affect these properties (Zhu et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, stability under various conditions, and more, are crucial for understanding the behavior of complex molecules. Research by Halim and Ibrahim (2022) on the stability and reactivity of synthesized compounds offers valuable insights into these aspects (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
(3-aminothiophen-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-17(4-5-21-2)7-11-8-18(9-12(11)10-19)15(20)14-13(16)3-6-22-14/h3,6,11-12,19H,4-5,7-10,16H2,1-2H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGTVNLNJQIBTO-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CN(CC1CO)C(=O)C2=C(C=CS2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=C(C=CS2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)


![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)